2-Methyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one
Description
2-Methyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine class. This fused bicyclic system comprises a thiazole ring fused with a pyrimidine ring, forming a scaffold of significant pharmacological interest. Thiazolo[3,2-a]pyrimidine derivatives are recognized for their broad-spectrum biological activities, including anticancer, antitumor, anti-inflammatory, and antiviral properties . The structural uniqueness of this compound lies in its substituents: a methyl group at position 2 and phenyl groups at positions 5 and 5.
Synthetic routes for such derivatives often involve condensation reactions, as seen in the preparation of thiazolopyrimidinones using ethyl chloroacetate and dihydropyrimidinones (DHPMs) under thermal conditions . The compound’s stability and reactivity are influenced by the electron-withdrawing carbonyl group at position 3 and the aromatic phenyl groups, which contribute to π-π stacking interactions in biological systems.
Properties
CAS No. |
138429-09-1 |
|---|---|
Molecular Formula |
C19H16N2OS |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-methyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
InChI |
InChI=1S/C19H16N2OS/c1-13-18(22)21-17(15-10-6-3-7-11-15)12-16(20-19(21)23-13)14-8-4-2-5-9-14/h2-13,17H,1H3 |
InChI Key |
LXFYBDKTKRYFRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C=C(N=C2S1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
2-Methyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. Its unique structure comprises a thiazole ring fused with a pyrimidine core, characterized by methyl and diphenyl substituents. This arrangement contributes to its distinctive chemical properties and biological activities. The molecular formula of this compound is C19H16N2OS.
Synthesis
The synthesis of this compound typically involves several steps including condensation reactions and cyclization processes that facilitate the formation of the thiazolo-pyrimidine framework.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, compounds structurally related to this compound have shown potent growth inhibition in the NCI 60 cancer cell line screening. The mechanism of action appears to involve interaction with enzymes critical for tumor growth and proliferation.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-Methyl-5,7-diphenyl-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one | TBD | TBD |
| 5-Fluorouracil (control) | 0.68 | Various |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using assays such as the DPPH radical scavenging method. Preliminary results suggest that it possesses significant antioxidant properties, which may contribute to its therapeutic effects against oxidative stress-related diseases.
Antimicrobial Activity
Studies have also assessed the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains, indicating its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
The biological activity of this compound is believed to be mediated through its binding affinity with specific protein targets involved in inflammation and microbial resistance mechanisms. This interaction could elucidate its mechanism of action and guide further drug development efforts.
Case Studies
Several case studies have highlighted the efficacy of thiazolo[3,2-a]pyrimidine derivatives in various biological assays:
- Antitumor Efficacy : A study demonstrated that related compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
- Antioxidant Properties : Another investigation revealed that structural modifications in thiazolo-pyrimidines could enhance their antioxidant capacity.
Comparison with Similar Compounds
Table 2: Spectral Data Comparison
The carboxylate group in 4f shows a strong C=O stretch at 1630 cm⁻¹, while the target compound’s carbonyl group (C3) would exhibit a similar signal. Fluorine substituents in the benzylidene derivative cause deshielding in ¹H NMR, shifting aromatic protons upfield .
Q & A
(Basic) What are the key synthetic methodologies for preparing 2-Methyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one, and how do reaction parameters affect the outcome?
Methodological Answer:
The compound is typically synthesized via multi-component reactions. For example:
- Method 1: Condensation of chloroacetic acid, benzaldehyde derivatives, and sodium acetate under reflux in a 1:1 mixture of acetic acid and acetic anhydride for 8 hours, yielding ~72% .
- Method 2: Use of ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate as a precursor, with X-ray diffraction confirming spatial structure .
Critical Parameters:
- Solvent Choice: Acetic anhydride enhances electrophilicity, improving cyclization .
- Catalyst: Sodium acetate accelerates imine formation .
- Temperature: Reflux conditions (110–120°C) optimize ring closure .
(Advanced) How can researchers address discrepancies in reported biological activities of thiazolo[3,2-a]pyrimidine derivatives across different studies?
Methodological Answer:
Contradictions often arise from variations in experimental models or assay conditions:
- In vitro vs. in vivo Models: Derivatives like 6-(3-fluorophenyl)-substituted analogs show anticancer activity in cellular assays (IC₅₀ = 2.1 µM) , while others exhibit antibacterial effects (MIC = 8 µg/mL) .
- Assay Conditions: Differences in cell lines (e.g., MCF-7 vs. HeLa), concentrations, or incubation times can skew results. Standardized protocols and cross-study meta-analyses are recommended .
(Basic) What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Resolves crystal packing and bond lengths (e.g., C–S bond = 1.71 Å, C–N = 1.34 Å) .
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., phenyl protons at δ 7.2–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ = 377.12 m/z) .
(Advanced) What in silico approaches are utilized to predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Simulations against targets like dihydrofolate reductase (DHFR) reveal hydrogen bonding with Asp27 and hydrophobic interactions with Phe31 .
- Pharmacophore Modeling: Aligns the thiazolo-pyrimidine core and substituents (e.g., 3,4,5-trimethoxyphenyl) with enzyme active sites, guiding derivative design .
- QSAR Studies: Correlate substituent electronegativity (e.g., -F, -OCH₃) with inhibitory potency (R² = 0.89) .
(Basic) What are the common functionalization sites on the thiazolo[3,2-a]pyrimidine scaffold for generating derivatives with enhanced properties?
Methodological Answer:
Key modification sites include:
- Position 2: Introduction of benzylidene groups (e.g., 2-(2-fluorobenzylidene)) enhances π-π stacking with biological targets .
- Position 5/7: Phenyl or trimethoxyphenyl groups improve lipophilicity and target binding .
Example: Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl derivatives show improved solubility via ester hydrolysis .
(Advanced) How does the introduction of electron-withdrawing/donating groups at specific positions influence the compound's physicochemical and pharmacological profile?
Methodological Answer:
- Electron-Withdrawing Groups (-F, -Cl): At position 7, they increase metabolic stability (t₁/₂ = 4.3 h vs. 1.8 h for unsubstituted analogs) .
- Electron-Donating Groups (-OCH₃): At position 5, enhance solubility (LogP = 2.1 vs. 3.5) but may reduce membrane permeability .
Case Study: 7-[(4-fluorophenoxy)methyl]-substituted analogs exhibit 3-fold higher antifungal activity (IC₅₀ = 0.7 µM) compared to methoxy derivatives .
(Advanced) What strategies optimize regioselective functionalization of the thiazolo[3,2-a]pyrimidine core?
Methodological Answer:
- Directing Groups: Propargylthio or propargyloxy moieties enable stereoselective halocyclization (e.g., Br₂ in CHCl₃ yields 85% regioselectivity) .
- Catalyst Systems: Pd(OAc)₂ with PPh₃ promotes Suzuki-Miyaura coupling at position 5 (yield = 78%) .
(Basic) How is the bioactivity of this compound evaluated in antimicrobial or anticancer studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
